molecular formula C8H13ClO2S B2922623 Bicyclo[3.2.1]octane-3-sulfonyl chloride CAS No. 2104867-81-2

Bicyclo[3.2.1]octane-3-sulfonyl chloride

Cat. No.: B2922623
CAS No.: 2104867-81-2
M. Wt: 208.7
InChI Key: KQWMKKGUZIHOSG-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-3-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S and a molecular weight of 208.71 g/mol . It is a bicyclic compound, meaning it contains two fused rings, and features a sulfonyl chloride functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.1]octane-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method utilizes samarium diiodide as a reagent to facilitate the cyclopropane ring opening .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of commercially available starting materials and reagents under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride is a common reducing agent for the reduction of sulfonyl chlorides.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.1]octane-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

bicyclo[3.2.1]octane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMKKGUZIHOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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